

Aminoacyl tRNA synthetase-IN-1 CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aminoacyl tRNA synthetase-IN-1

Cat. No.: B1663415

[Get Quote](#)

In-Depth Technical Guide: Aminoacyl tRNA Synthetase-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aminoacyl tRNA synthetase-IN-1**, a potent inhibitor of bacterial aminoacyl-tRNA synthetases (aaRS). This document details its chemical properties, mechanism of action, inhibitory activity, and the experimental protocols for its evaluation, serving as a vital resource for researchers in antimicrobial drug discovery and development.

Core Compound Information

Aminoacyl tRNA synthetase-IN-1 is a synthetic compound designed to target the essential bacterial process of protein synthesis. Its chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	219931-45-0	[1][2]
Molecular Formula	C ₁₆ H ₂₅ N ₇ O ₇ S	[1][3]
Molecular Weight	459.48 g/mol	[1]
IUPAC Name	[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S,3S)-2-amino-3-methylpentanoyl]sulfamate	[3][4]

Mechanism of Action and Biological Activity

Aminoacyl tRNA synthetase-IN-1 functions as a competitive inhibitor of bacterial aminoacyl-tRNA synthetases. These enzymes play a critical role in the first step of protein synthesis, catalyzing the esterification of a specific amino acid to its cognate tRNA molecule. By inhibiting this process, the inhibitor effectively halts protein production, leading to bacterial growth arrest.

The compound has demonstrated inhibitory activity against a range of pathogenic bacteria, including *Staphylococcus aureus*, *Enterococcus faecalis*, and *Escherichia coli*. [1][5]

Quantitative Inhibitory Activity

The inhibitory potency of **Aminoacyl tRNA synthetase-IN-1** has been quantified against several bacterial species. The half-maximal inhibitory concentration (IC₅₀) values, as determined by Vondenhoff GH, et al. (2012), are presented below.

Target Organism	Aminoacyl-tRNA Synthetase Target	IC ₅₀ (nM)
Escherichia coli	Isoleucyl-tRNA synthetase (IleRS)	10 - 2000
Staphylococcus aureus	Isoleucyl-tRNA synthetase (IleRS)	10 - 2000
Enterococcus faecalis	Isoleucyl-tRNA synthetase (IleRS)	10 - 2000

Note: The exact IC₅₀ values within the specified range are dependent on the specific experimental conditions.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the evaluation of **Aminoacyl tRNA synthetase-IN-1**, based on established protocols for assaying aaRS inhibitors.

In Vitro Aminoacylation Assay

This assay measures the ability of the inhibitor to prevent the charging of tRNA with its cognate amino acid.

Materials:

- Recombinant bacterial aminoacyl-tRNA synthetase (e.g., *S. aureus* IleRS)
- Total tRNA from the target bacterium (e.g., *E. coli*)
- Radioactively labeled amino acid (e.g., [¹⁴C]-L-Isoleucine)
- **Aminoacyl tRNA synthetase-IN-1** (dissolved in DMSO)
- Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 20 mM MgCl₂, 5 mM β-mercaptoethanol, 30 mM KCl, 100 µg/mL BSA

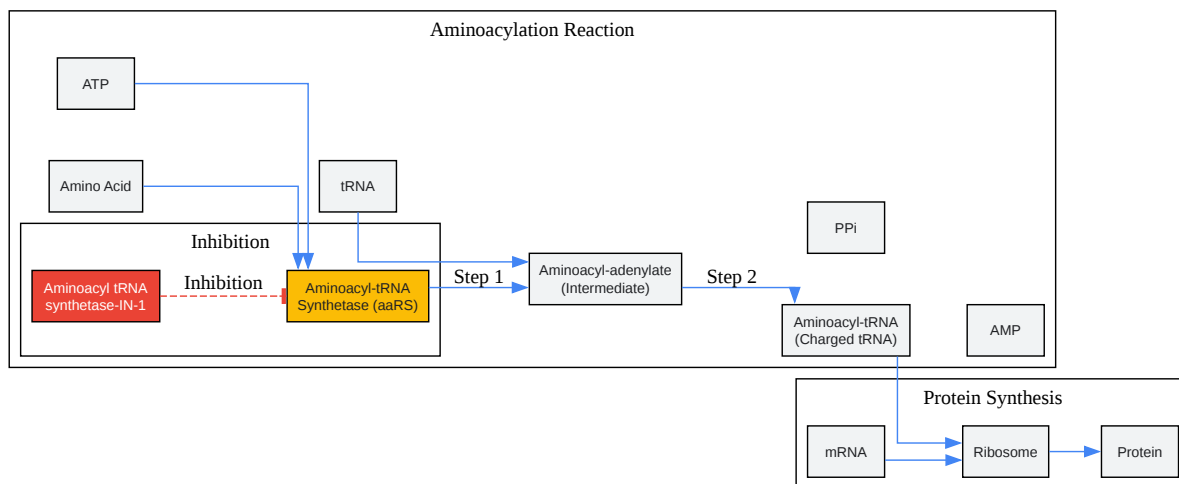
- ATP solution (10 mM)
- Trichloroacetic acid (TCA) solution (10%)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing the reaction buffer, total tRNA, [^{14}C]-L-Isoleucine, and the recombinant aaRS enzyme.
- Add varying concentrations of **Aminoacyl tRNA synthetase-IN-1** to the reaction mixture. A DMSO control (no inhibitor) should be included.
- Initiate the reaction by adding ATP.
- Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
- Stop the reaction by adding ice-cold 10% TCA to precipitate the tRNA.
- Collect the precipitated tRNA on glass fiber filters and wash with cold 5% TCA to remove unincorporated radiolabeled amino acid.
- Dry the filters and measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC_{50} value by non-linear regression analysis.

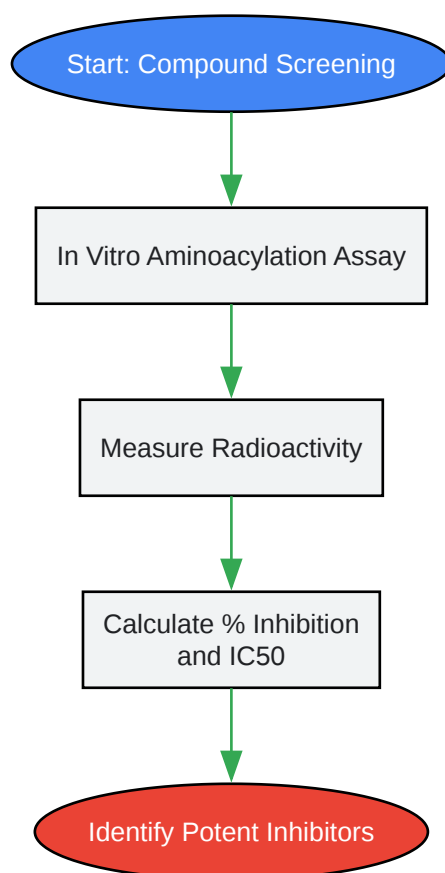
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical function of aminoacyl-tRNA synthetases and the workflow for evaluating inhibitors.



[Click to download full resolution via product page](#)

Caption: Mechanism of aminoacyl-tRNA synthetase inhibition.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating aaRS inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. target.re.kr [target.re.kr]
- 2. mdpi.com [mdpi.com]
- 3. Microcin C and albomycin analogues with aryl-tetrazole substituents as nucleobase isosters are selective inhibitors of bacterial aminoacyl tRNA synthetases but lack efficient uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Microcin C Analogs Targeting Different Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aminoacyl tRNA synthetase-IN-1 CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663415#aminoacyl-trna-synthetase-in-1-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com